molecular formula C28H24N2O4 B2789540 [4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226431-23-7

[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2789540
CAS No.: 1226431-23-7
M. Wt: 452.51
InChI Key: FDJKPQCUPOGPNV-UHFFFAOYSA-N
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Description

[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic small-molecule compound featuring a hybrid structure combining a pyrrolidinone moiety, an isoquinoline backbone, and a 3-methylphenyl substituent.

Properties

IUPAC Name

[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O4/c1-19-6-4-7-22(16-19)30-17-25(23-8-2-3-9-24(23)27(30)32)28(33)34-18-20-11-13-21(14-12-20)29-15-5-10-26(29)31/h2-4,6-9,11-14,16-17H,5,10,15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJKPQCUPOGPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=C(C=C4)N5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the m-Tolyl Group: The m-tolyl group can be introduced via Friedel-Crafts alkylation, using m-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Final Coupling Reaction: The final step involves coupling the pyrrolidinone derivative with the isoquinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidinone ring and isoquinoline carbonyl group are susceptible to oxidation under specific conditions:

Reaction TargetReagents/ConditionsMajor ProductsKey Findings
PyrrolidinonemCPBA (meta-chloroperbenzoic acid) N-oxide derivativesSelective oxidation at the pyrrolidinone nitrogen forms stable N-oxides .
IsoquinolineKMnO₄ (acidic conditions)Carboxylic acid derivativesCleavage of the isoquinoline ring under strong oxidants is observed .

Mechanistic Insight :

  • N-oxidation proceeds via electrophilic attack on the pyrrolidinone nitrogen, facilitated by peracid reagents .

  • Over-oxidation of the isoquinoline core can lead to ring-opening, producing fragmented carboxylic acids .

Reduction Reactions

Reduction targets include the carbonyl groups and aromatic rings:

Reaction TargetReagents/ConditionsMajor ProductsKey Findings
Ester moietyLiAlH₄ (lithium aluminum hydride)Primary alcoholComplete reduction of the ester to a benzyl alcohol occurs at low temperatures.
Isoquinoline ketoneNaBH₄ (sodium borohydride)Secondary alcoholSelective reduction of the ketone to an alcohol without affecting the ester .

Notable Observation :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the isoquinoline’s double bond, forming a tetrahydroisoquinoline derivative.

Substitution Reactions

Electrophilic aromatic substitution occurs on the 3-methylphenyl and fluorophenyl groups:

Reaction TypeReagents/ConditionsPosition ModifiedMajor Products
NitrationHNO₃/H₂SO₄ Para to methyl group3-Methyl-4-nitrophenyl derivative
HalogenationCl₂/AlCl₃ Ortho to fluorineDichloro-fluorophenyl analog

Kinetic vs. Thermodynamic Control :

  • Nitration favors the para position on the 3-methylphenyl group due to steric hindrance from the methyl group .

  • Halogenation occurs preferentially at electron-rich positions on the fluorophenyl ring .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsMajor ProductsYield
Acidic (HCl/H₂O)H₃O⁺, refluxCarboxylic acid85–90%
Basic (NaOH/EtOH)OH⁻, room temperatureCarboxylate salt>95%

Structural Impact :

  • Hydrolysis of the ester to a carboxylic acid enhances water solubility, making the compound suitable for biological assays .

Cross-Coupling Reactions

The aryl halide intermediates participate in palladium-catalyzed couplings:

Reaction TypeCatalytic SystemProductsApplications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivativesDrug candidate synthesis
Buchwald-HartwigPd₂(dba)₃, Xantphos Aminated isoquinoline analogsKinase inhibitor development

Optimized Conditions :

  • Suzuki couplings require anhydrous DMF and elevated temperatures (80–100°C) for high yields.

  • Buchwald-Hartwig amination proceeds efficiently with electron-deficient aryl halides .

Functional Group Transformations

TransformationReagentsOutcome
Ester → AmideNH₃/MeOH, 60°C Carboxamide derivative
Ketone → ImineNH₂OH·HCl, EtOH Oxime formation

Key Applications :

  • Amidation improves metabolic stability in pharmacokinetic studies .

  • Oxime derivatives serve as intermediates for further functionalization .

Scientific Research Applications

The compound [4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, organic synthesis, and pharmacology.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of isoquinoline structures can exhibit significant pharmacological activities, including:

  • Anticancer Activity : Isoquinoline derivatives are known to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that modifications to the isoquinoline structure can enhance these effects.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for:

  • Building Block for Drug Development : The compound can be utilized as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.
  • Synthetic Methodology : Researchers have explored various synthetic routes involving this compound to develop efficient methodologies for creating other bioactive molecules.

Pharmacology

The pharmacological profile of this compound is under investigation, focusing on:

  • Mechanism of Action : Understanding how this compound interacts with specific biological targets can lead to the development of new drugs. Studies are ongoing to elucidate its mechanism of action at the molecular level.
  • Toxicity and Safety Profiles : Evaluating the safety and toxicity of this compound is crucial for its potential therapeutic use. Preliminary studies suggest a favorable safety profile compared to other compounds in its class.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of the dihydroisoquinoline structure were tested against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Case Study 2: Synthesis of Bioactive Compounds

Researchers developed a synthetic pathway utilizing this compound as a key intermediate for creating novel isoquinoline derivatives with enhanced biological activities. The resulting compounds were tested for their efficacy against specific targets in cancer therapy, demonstrating improved potency compared to traditional therapies.

Mechanism of Action

The mechanism of action of [4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn to structurally analogous molecules and their reported activities.

Table 1: Key Structural and Functional Differences

Compound Class Core Structure Functional Groups/Substituents Reported Bioactivity
Target Compound Isoquinoline-pyrrolidinone hybrid 3-methylphenyl, 2-oxopyrrolidin-1-yl Hypothetical enzyme inhibition
Ferroptosis-Inducing Agents Aryl ketones/sulfonamides Electrophilic groups (e.g., nitro) Triggers ferroptosis in OSCC cells
Plant-Derived Isoquinolines Natural isoquinoline alkaloids Methylenedioxy, hydroxyl groups Anticancer, antimicrobial activity
Synthetic Pyrrolidinone Derivatives Pyrrolidinone-linked aromatics Halogen substituents Neuroprotective, kinase inhibition

Structural Analysis

The target compound’s isoquinoline core is shared with natural alkaloids like berberine, which exhibit anticancer properties via intercalation or topoisomerase inhibition . Computational modeling (e.g., SHELX-based crystallography) could further elucidate its conformational stability compared to rigid plant-derived isoquinolines .

Pharmacological Potential

While ferroptosis-inducing compounds (FINs) such as erastin and RSL3 target system Xc⁻ or GPX4 in oral squamous cell carcinoma (OSCC), the target compound’s isoquinoline-pyrrolidinone hybrid may act on alternate pathways. Natural isoquinolines often require structural modifications (e.g., methylation) to enhance bioavailability, a challenge this compound’s synthetic design may address .

Bioactivity and Selectivity

Plant-derived biomolecules, such as C. gigantea extracts, show insecticidal activity dependent on cuticle permeability and metabolic resistance . Similarly, the target compound’s 3-methylphenyl group may influence membrane penetration, though its selectivity for diseased versus normal cells remains unverified. Notably, some OSCC-targeting FINs exhibit higher specificity for cancer cells, suggesting a possible therapeutic window for structurally related compounds .

Biological Activity

The compound [4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate represents a class of bioactive molecules that have garnered interest due to their potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H24N2O3\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{3}

This structure features a dihydroisoquinoline core, which is known for its diverse biological activities. The presence of the oxopyrrolidine moiety enhances its interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. The specific compound has been evaluated for its cytotoxic effects against breast and lung cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against these malignancies .

Antiviral Properties

The compound has also been investigated for its antiviral potential. In vitro studies suggest that it may inhibit viral replication by interfering with viral entry mechanisms or by disrupting viral RNA synthesis. Notably, compounds with similar structural features have shown effectiveness against HIV and other viral pathogens, suggesting a promising avenue for further exploration in antiviral drug development .

Neuroprotective Effects

Recent studies have highlighted neuroprotective effects associated with isoquinoline derivatives. The compound is believed to exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. Animal models have shown that administration of this compound can lead to reduced neuronal damage and improved cognitive function in models of Alzheimer's disease .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and viral replication.
  • Receptor Modulation : It may modulate receptor activity related to neurotransmission and immune response.
  • Antioxidant Activity : By scavenging free radicals, it helps mitigate oxidative stress in cells.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Breast Cancer Cell Line Study : A study demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, with significant apoptosis observed at higher concentrations .
  • Neuroprotection in Animal Models : In a model of Alzheimer's disease, administration of the compound improved memory retention and reduced amyloid plaque formation compared to controls, suggesting a neuroprotective effect .
  • Antiviral Efficacy Against HIV : In vitro assays indicated that the compound inhibited HIV replication significantly without cytotoxic effects on host cells, highlighting its potential as an antiviral agent .

Comparative Biological Activity Table

Activity TypeCompound EffectivenessReference
AnticancerIC50 < 10 µM
AntiviralSignificant inhibition
NeuroprotectiveImproved cognitive function

Q & A

Q. What are the optimal synthetic routes for [4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted isoquinoline precursors with pyrrolidinone derivatives. For example, a two-step approach may include:

Formation of the isoquinoline core : Cyclization of 3-methylbenzaldehyde derivatives with ammonium acetate under acidic conditions .

Esterification : Coupling the isoquinoline carboxylate intermediate with [4-(2-oxopyrrolidin-1-yl)phenyl]methanol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent .
Validation : Purity is confirmed via HPLC (≥98% purity) and structural characterization using 1H^1H-/13C^{13}C-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and functional groups?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H-NMR identifies aromatic protons (δ 7.2–8.1 ppm) and pyrrolidinone protons (δ 2.5–3.5 ppm). 13C^{13}C-NMR confirms carbonyl groups (C=O at ~170–175 ppm) .
  • FT-IR : Peaks at ~1680–1720 cm1^{-1} confirm ester (C=O) and lactam (amide C=O) groups .
  • X-ray Crystallography (if crystalline): Resolves absolute configuration and intermolecular interactions .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s potential interaction with ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and energetics for key steps like esterification. Machine learning models (e.g., ICReDD’s workflow) can screen solvent/reagent combinations to maximize yield while minimizing side reactions . For example, Gaussian 09 with B3LYP/6-31G(d) optimizes geometries and calculates activation barriers .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher potency in lipophilic cancer cell lines).
  • Sensitivity Analysis : Use Plackett-Burman or Box-Behnken designs to isolate variables (e.g., pH, serum concentration) affecting assay reproducibility .
  • Target Validation : CRISPR knockdown or overexpression studies to confirm mechanism-of-action hypotheses .

Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacological profile?

  • Methodological Answer :
  • Analog Synthesis : Modify the 3-methylphenyl or pyrrolidinone moiety to assess impacts on solubility and binding.
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent hydrophobicity (ClogP) with cytotoxicity .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., lactam C=O) using Discovery Studio .

Q. What advanced techniques elucidate degradation pathways and stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via LC-MS to identify breakdown products .
  • Kinetic Stability Assays : Use HPLC to track degradation rates in simulated gastric fluid (SGF) and intestinal fluid (SIF) .

Q. How can interdisciplinary approaches enhance research on this compound?

  • Methodological Answer :
  • Chemical Engineering Integration : Use microreactors for continuous synthesis to improve scalability and reduce byproducts .
  • Materials Science : Develop nanoparticle formulations (e.g., PLGA encapsulation) to enhance bioavailability .
  • Systems Biology : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map multi-target effects .

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